molecular formula C13H9Cl2N3O3 B2376468 N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-1,2-oxazole-3-carboxamide CAS No. 1427727-04-5

N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B2376468
CAS No.: 1427727-04-5
M. Wt: 326.13
InChI Key: LKYWXLYCNVSZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-1,2-oxazole-3-carboxamide, also known as RO-20-1724, is a selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) type 4. It has been widely used in scientific research for its potential therapeutic applications.

Mechanism of Action

N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-1,2-oxazole-3-carboxamide selectively inhibits PDE type 4, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE type 4, this compound increases the levels of cAMP and cGMP, which leads to the activation of protein kinase A and protein kinase G, respectively. This results in the inhibition of pro-inflammatory cytokine production, smooth muscle relaxation, and anti-tumor activity.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). It also has anti-asthmatic effects by inhibiting the contraction of airway smooth muscle. In addition, it has anti-tumor effects by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-1,2-oxazole-3-carboxamide has several advantages for lab experiments. It is highly selective for PDE type 4, which makes it a useful tool for studying the role of cAMP and cGMP in various biological processes. It is also stable and can be easily synthesized in large quantities. However, it has some limitations. It has a short half-life in vivo, which limits its therapeutic potential. It also has low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-1,2-oxazole-3-carboxamide. One direction is to develop more potent and selective PDE type 4 inhibitors with longer half-lives and better solubility. Another direction is to study the potential use of this compound in combination with other drugs for the treatment of various diseases. Finally, the role of PDE type 4 in various biological processes, such as learning and memory, should be further investigated.

Synthesis Methods

N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-1,2-oxazole-3-carboxamide can be synthesized through a multistep reaction. The first step involves the reaction of 2,6-dichlorophenol with sodium hydroxide to form 2,6-dichlorophenoxide. The second step involves the reaction of 2,6-dichlorophenoxide with 2-chloromethyl-oxazole in the presence of potassium carbonate to form 5-(2,6-dichlorophenoxy)methyl-2-chloromethyl-oxazole. The third step involves the reaction of 5-(2,6-dichlorophenoxy)methyl-2-chloromethyl-oxazole with cyanide ion in the presence of potassium carbonate to form this compound.

Scientific Research Applications

N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-1,2-oxazole-3-carboxamide has been used in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-asthmatic, and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression.

Properties

IUPAC Name

N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O3/c14-9-2-1-3-10(15)12(9)20-7-8-6-11(18-21-8)13(19)17-5-4-16/h1-3,6H,5,7H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYWXLYCNVSZBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCC2=CC(=NO2)C(=O)NCC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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